(5-Fluorobenzo[b]thiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
Beschreibung
(5-Fluorobenzo[b]thiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a fluorine atom at the 5-position, linked via a methanone bridge to a 3-((4-fluorophenyl)sulfonyl)azetidine moiety. This structure combines electron-withdrawing substituents (fluorine, sulfonyl) with a rigid azetidine ring, which may enhance metabolic stability and target binding affinity.
Eigenschaften
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3S2/c19-12-1-4-14(5-2-12)26(23,24)15-9-21(10-15)18(22)17-8-11-7-13(20)3-6-16(11)25-17/h1-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCSCPNKMXQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to targetsulfone groups . Sulfone groups can act as electron-output sites due to their strong electron-withdrawing ability.
Mode of Action
It can be inferred from related studies that the compound might interact with its targets through asulfide oxidation tuning approach . This approach involves constructing a series of sulfone-based dual acceptor copolymers with different numbers of sulfonyl groups.
Biochemical Pathways
Related studies suggest that the compound might be involved inphotocatalytic hydrogen evolution . This process is of great interest in recent years due to its potential in sustainable energy production.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Benzo[b]thiophene Derivatives
Compounds containing benzo[b]thiophene cores are noted for their bioactivity. For example:
- 2-(3',5'-Dichloro-benzo[b]thiophen-2'-yl)-5-aryl-1,3,4-oxadiazoles (): These derivatives exhibit pharmacological activity, though specific targets are unspecified. The dichloro substitution on the benzo[b]thiophene may enhance lipophilicity compared to the mono-fluoro substitution in the target compound. The oxadiazole ring in these analogs could confer different electronic properties compared to the sulfonylazetidine group in the target .
Sulfonyl-Containing Compounds
The sulfonyl group is critical for binding to enzymes like carbonic anhydrases or kinases:
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): This triazole derivative features a phenylsulfonyl group, which may improve solubility and target engagement. The target compound’s 4-fluorophenylsulfonyl substituent could offer similar benefits with added metabolic stability due to fluorine .
- Benzenesulfonamide Derivatives (): These compounds demonstrate anticancer activity, suggesting that the sulfonyl group in the target compound may contribute to similar mechanisms, such as protease inhibition .
Fluorinated Aromatic Compounds
Fluorine substitution is a common strategy to optimize pharmacokinetics:
- 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (): The 4-fluorophenyl group here improves binding to hydrophobic pockets. The target compound’s 5-fluorobenzo[b]thiophene may similarly enhance target affinity while reducing off-target interactions .
- Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine (): These derivatives show selective anticancer activity (IC50 = 1.28 µg/mL against breast cancer), highlighting the role of fluorophenyl groups in potency .
Azetidine-Containing Analogues
No direct analogs are cited in the evidence, but related 4-membered rings (e.g., oxetanes) are often used in medicinal chemistry to reduce rotatable bonds and enhance bioavailability.
Q & A
Q. Table: Critical Reaction Parameters
| Step | Key Variables | Optimal Conditions |
|---|---|---|
| Thiophene Formation | Catalyst (CuI vs. Pd) | Pd(OAc)₂, DMAc, 110°C |
| Sulfonylation | Base (Et₃N vs. Pyridine) | Et₃N, 0°C → RT |
| Ketone Coupling | Acid (AlCl₃ vs. FeCl₃) | AlCl₃, 24h reflux |
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Basic
Methodological Answer:
Use a multi-technique approach:
- NMR (¹H/¹³C) : Assign proton environments (e.g., azetidine δ 3.5–4.2 ppm; fluorophenyl δ 7.3–7.8 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O, 1350–1150 cm⁻¹) and ketone (C=O, 1650–1750 cm⁻¹) groups .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS: calc. 420.0, obs. 420.9) .
- X-ray Crystallography : Resolve bond angles (e.g., C-SO₂-C ≈117°) .
Q. Table: Key Spectroscopic Parameters
| Technique | Parameters/Peaks | Structural Insights |
|---|---|---|
| ¹H NMR | δ 3.5–4.2 (azetidine) | Ring substitution patterns |
| IR | 1350–1150 cm⁻¹ (S=O) | Functional group verification |
| X-ray | Bond angles: C-SO₂-C ≈117° | Spatial conformation |
How can computational modeling aid in predicting the biological targets of this compound?
Advanced
Methodological Answer:
Molecular Docking : Screen against enzyme databases (e.g., kinases) using AutoDock Vina. Prioritize targets with binding affinity < -8 kcal/mol .
MD Simulations : Assess binding stability (50 ns simulations, RMSD < 2 Å) .
Validation : Compare with known inhibitors (e.g., ATP analogs for kinase inhibition) via in vitro assays .
Example Workflow:
- Step 1 : Generate 3D ligand structure (Open Babel).
- Step 2 : Dock to human Aurora kinase A (PDB: 4UYE).
- Step 3 : Validate with kinase inhibition assays (IC₅₀ < 1 µM) .
What strategies resolve contradictions in bioactivity data between in vitro and cellular models?
Advanced
Methodological Answer:
Address discrepancies via:
Solubility/Permeability : Measure logP (HPLC) and PAMPA permeability. Use surfactants (e.g., Pluronic F-68) for insoluble compounds .
Metabolic Stability : Incubate with liver microsomes; quantify degradation via LC-MS .
Cellular Context : Compare IC₅₀ in 2D vs. 3D cultures (e.g., spheroids) .
Case Study:
- In vitro IC₅₀ : 0.5 µM (enzyme assay).
- Cellular IC₅₀ : 10 µM.
- Resolution : Poor membrane permeability (Papp < 1×10⁻⁶ cm/s) identified via Caco-2 assays .
What initial biological screening assays are recommended for this compound?
Basic
Methodological Answer:
Prioritize assays based on structural analogs:
Enzyme Inhibition : Kinases (e.g., JAK2), proteases (trypsin-like) .
Antimicrobial Screening : MIC against S. aureus (CLSI guidelines) .
Cytotoxicity : MTT assay in HEK293 cells (48h exposure) .
Q. Table: Assay Parameters
| Assay | Conditions | Positive Control |
|---|---|---|
| Kinase Inhibition | 10 µM ATP, 30 min incubation | Staurosporine |
| MIC Determination | Mueller-Hinton broth, 18h | Ciprofloxacin |
How to design a structure-activity relationship (SAR) study focusing on the fluorophenyl and azetidinyl groups?
Advanced
Methodological Answer:
Analog Synthesis :
- Vary fluorophenyl substituents (e.g., Cl, OCH₃ at para position) .
- Modify azetidine (e.g., N-methylation, ring expansion to pyrrolidine) .
Bioassay Testing :
- Measure IC₅₀ against primary targets (e.g., kinases) .
- Corrogate substituent effects via PCA .
Key Findings from Analogs:
- 4-Fluorophenyl : Optimal for target binding (ΔG = -9.2 kcal/mol vs. -7.8 for 4-Cl) .
- Azetidine Methylation : Reduces potency (IC₅₀ from 0.5 µM → 5 µM) .
What experimental approaches elucidate the metabolic pathways of this compound?
Advanced
Methodological Answer:
In Vitro Metabolism :
- Liver Microsomes : Incubate with NADPH (37°C, 1h); identify Phase I metabolites (LC-MS) .
- CYP450 Inhibition : Use fluorescent substrates (e.g., CYP3A4: midazolam) .
In Vivo Studies :
- Administer to rodents; collect plasma/bile for metabolite profiling .
Key Metabolites Identified:
- Hydroxylation : At benzo[b]thiophene C-3 (m/z +16) .
- Sulfone Reduction : Rare pathway (detected in <5% of samples) .
What purification techniques are effective post-synthesis?
Basic
Methodological Answer:
Column Chromatography : Use silica gel (hexane/EtOAc gradient) for azetidine-thiophene separation .
Recrystallization : DMF/EtOH (1:3) yields >95% purity .
HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) for final polish .
Q. Table: Purification Parameters
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Column Chromatography | Hexane/EtOAc (7:3 → 1:1) | 85–90% |
| Recrystallization | DMF/EtOH, slow cooling | >95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
